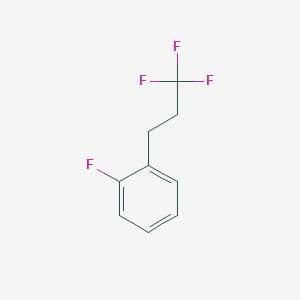

1-Fluoro-2-(3,3,3-trifluoropropyl)benzene

Description

Significance of Fluorine Substitution in Aromatic Systems within Modern Chemical Science

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal and materials chemistry. researchgate.netnih.gov The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart profound changes to the physicochemical and biological characteristics of the parent molecule. In aromatic compounds, fluorine substitution can influence lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby prolonging the in vivo half-life of a drug candidate. Furthermore, the electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

Overview of Strategic Considerations in the Synthesis of Functionalized Benzene (B151609) Derivatives

The synthesis of functionalized benzene derivatives, particularly those with multiple substituents at specific positions, requires careful strategic planning. The directing effects of existing substituents on an aromatic ring play a pivotal role in determining the regioselectivity of subsequent reactions. For ortho-substituted compounds like 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene, synthetic strategies must overcome the challenge of directing an incoming group to the position adjacent to an existing substituent. This often involves multi-step sequences, employing directing groups that can be later removed or modified. google.com Friedel-Crafts alkylation and acylation, followed by reduction, are common methods for introducing alkyl chains onto a benzene ring, though these reactions must be carefully controlled to achieve the desired substitution pattern. quora.com

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and related structures is driven by several objectives. A primary goal is the development of efficient and selective synthetic routes to access such ortho-substituted patterns. Researchers are also interested in characterizing the physicochemical properties of these compounds to build predictive models for structure-activity relationships. Furthermore, this molecule can serve as a scaffold for the development of new bioactive compounds, particularly in the fields of medicinal chemistry and crop protection. The detailed study of its properties and reactivity provides valuable data for the rational design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRVUZJSCBGRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Fluoro 2 3,3,3 Trifluoropropyl Benzene

Strategic Retrosynthetic Approaches to the Target Compound

A retrosynthetic analysis of 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene reveals several plausible disconnection points, leading to different synthetic strategies. The primary disconnections involve the carbon-fluorine (C-F) bond on the aromatic ring and the carbon-carbon (C-C) bond connecting the propyl side chain to the ring.

Strategy A: C-F Bond Formation as the Key Step. This approach involves the late-stage introduction of the fluorine atom onto a pre-functionalized benzene (B151609) ring already bearing the 2-(3,3,3-trifluoropropyl) substituent. This disconnection leads to key precursors such as 2-(3,3,3-trifluoropropyl)phenol or 2-(3,3,3-trifluoropropyl)aniline, which can be converted to the target compound via nucleophilic or electrophilic fluorination methods.

Strategy B: C-C Bond Formation as the Key Step. This strategy focuses on forming the bond between the aromatic ring and the trifluoropropyl side chain. This involves a cross-coupling reaction between a fluorinated aromatic electrophile, such as 1-fluoro-2-halobenzene, and a nucleophilic partner containing the 3,3,3-trifluoropropyl group.

Strategy C: Aromatic Ring Construction. A less common but viable approach involves the construction of the aromatic ring from acyclic precursors already containing the necessary fluorine atoms and functional groups. For instance, a cyclization reaction of a difluorocarbene with a substituted cyclobutene (B1205218) could be envisioned. jmu.edu

These strategies guide the development of specific synthetic pathways, each with its own set of advantages regarding precursor availability, reaction efficiency, and control of regioselectivity.

Development of Precursor Compounds and Starting Material Derivations

The successful synthesis of the target molecule is critically dependent on the efficient preparation of key precursor compounds.

One essential precursor is 2-(3,3,3-trifluoropropyl)aniline . A common route to this intermediate begins with a Friedel-Crafts acylation of a protected aniline (B41778) or nitrobenzene (B124822) with 3,3,3-trifluoropropanoyl chloride. The resulting ketone can then be reduced to the corresponding propyl chain. For example, the acylation of nitrobenzene would yield 1-nitro-2-(3,3,3-trifluoropropanoyl)benzene, which can then undergo a Clemmensen or Wolff-Kishner reduction, followed by the reduction of the nitro group to an amine.

Another crucial precursor is 2-(3,3,3-trifluoropropyl)phenol . This can be synthesized starting from phenol (B47542). A Friedel-Crafts acylation of phenol with 3,3,3-trifluoropropionic acid or its acid chloride, typically catalyzed by a Lewis acid, would predominantly yield the para-substituted product due to steric hindrance, but the ortho-isomer can be obtained and separated. Subsequent reduction of the keto group furnishes the desired phenol derivative.

For cross-coupling strategies, precursors like 1-fluoro-2-iodobenzene (B1346556) or 1-fluoro-2-bromobenzene are readily available commercially or can be synthesized through standard halogenation techniques from fluorobenzene (B45895).

Regioselective Direct Fluorination Strategies

Direct fluorination methodologies offer a powerful means to install the fluorine atom onto the aromatic ring with high regioselectivity, starting from a suitable precursor like 2-(3,3,3-trifluoropropyl)benzene or its derivatives.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of this compound, this approach would typically start from a precursor with an activating group, such as 2-(3,3,3-trifluoropropyl)phenol. The hydroxyl group is a strong ortho-, para-director, making the desired C-6 position (ortho to the hydroxyl and meta to the propyl chain) susceptible to electrophilic attack. However, achieving high regioselectivity for the C-1 position (ortho to the propyl group) can be challenging.

A wide array of N-F reagents are available for this purpose, offering varying degrees of reactivity and stability. brynmawr.edujuniperpublishers.com The choice of reagent and reaction conditions is crucial for maximizing the yield of the desired isomer.

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, crystalline solid, widely used. wikipedia.orgjuniperpublishers.com |

| N-Fluorobenzenesulfonimide | NFSI | Mild, stable, and effective source of electrophilic fluorine. brynmawr.edujuniperpublishers.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful N-F reagent used for fluorinating various nucleophiles. wikipedia.org |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | NFTPT | A cationic reagent used in copper-mediated fluorinations. organic-chemistry.org |

Nucleophilic fluorination methods are among the most established routes for introducing fluorine into aromatic systems.

A classic and highly reliable method is the Balz-Schiemann reaction . This procedure involves the diazotization of an aromatic amine precursor, in this case, 2-(3,3,3-trifluoropropyl)aniline, using sodium nitrite (B80452) in the presence of a strong acid like tetrafluoroboric acid (HBF₄). google.com This forms a stable diazonium tetrafluoroborate (B81430) salt. Gentle thermal decomposition of this isolated salt then yields the desired this compound, with nitrogen gas and boron trifluoride as byproducts.

Another powerful nucleophilic approach is the deoxyfluorination of a phenol . This involves the direct conversion of the hydroxyl group of 2-(3,3,3-trifluoropropyl)phenol into a C-F bond. Modern reagents like PhenoFluor™ have made this transformation highly efficient and tolerant of various functional groups. organic-chemistry.org The reaction proceeds via an ipso-substitution mechanism, ensuring high regioselectivity.

Catalytic Cross-Coupling Reactions for Aromatic Functionalization

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-F bonds in aromatic systems, offering mild and efficient alternatives to traditional methods.

Palladium-Catalyzed C-F Bond Formation: The direct palladium-catalyzed cross-coupling to form an aryl-F bond was historically challenging due to the difficult reductive elimination step from the Pd(II) intermediate. acs.orgnih.gov However, significant advancements have been made through the development of specialized ligands and catalyst systems.

This modern approach can be applied to synthesize the target compound from a precursor such as 2-(3,3,3-trifluoropropyl)phenyl triflate or bromide. The reaction employs a Pd(0) catalyst, a fluoride (B91410) source (e.g., CsF or AgF), and a sterically demanding, electron-rich biaryl monophosphine ligand. nih.gov These ligands are crucial for facilitating the challenging Ar-F reductive elimination from the LₙPd(II)(Ar)F complex. acs.org While still an area of active research, this method avoids the harsh conditions or the need for diazonium salt intermediates associated with classical methods. springernature.com

| Ligand | Description | Reference |

|---|---|---|

| t-BuXPhos | A biaryl monophosphine ligand shown to be effective in early catalyst systems. | nih.gov |

| AdBrettPhos | A bulky biaryl phosphine (B1218219) ligand capable of transforming more challenging electron-rich and heteroaryl substrates. | nih.gov |

| AlPhos | A custom-designed ligand that reduces the formation of regioisomeric byproducts and allows for room-temperature reactions. | nih.gov |

Palladium-Catalyzed C-C Bond Formation: A more conventional cross-coupling approach involves forming the C-C bond between the side chain and the ring. For instance, a Suzuki coupling reaction could be performed between 1-fluoro-2-iodobenzene and (3,3,3-trifluoropropyl)boronic acid. Alternatively, a Negishi coupling could utilize a (3,3,3-trifluoropropyl)zinc reagent. These reactions are well-established and benefit from a wide range of available palladium catalysts and ligands, offering a robust and versatile route to the target molecule.

Photoredox Catalysis in Fluorination and Fluoroalkylation

Visible-light photoredox catalysis has become a valuable and powerful strategy for the synthesis of fluorinated aromatic compounds, enabling chemical transformations to proceed under mild conditions. goettingen-research-online.de This approach allows for the direct functionalization of arene C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net The core principle involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. goettingen-research-online.de This generates highly reactive radical intermediates that can participate in fluorination or fluoroalkylation reactions. researchgate.net

The combination of rhodium and photoredox catalysis, for example, has been employed for the direct C-H olefination of arenes using visible light. nih.gov In these systems, only a small amount of the photoredox catalyst (e.g., 1 mol%) is typically required to achieve efficient C-H functionalization across a broad range of substrates under mild conditions. nih.gov For direct trifluoromethylation, a common photoredox strategy involves the excitement of a photocatalyst, such as [Ru(phen)3]Cl2, which then reduces a trifluoromethyl source like CF3SO2Cl. researchgate.net This process generates a trifluoromethyl radical (•CF3), which can then add to an aromatic ring. goettingen-research-online.deresearchgate.net The resulting radical intermediate is subsequently oxidized to form the final product, regenerating the photocatalyst in the process. researchgate.net

The merger of electrocatalysis with photochemistry, known as photoelectrocatalysis, further expands the potential of these reactions, allowing for chemistry at extreme potentials and enabling a diverse set of transformations, including oxidative C-C bond formations through radical mechanisms. goettingen-research-online.de Mechanistic studies have shown that photoexcitation of certain fluorinating or fluoroalkoxylating reagents can directly release the corresponding radical (e.g., •OCF3), which is then trapped by the arene. nih.gov Redox-active catalysts are crucial in this process to steer the reaction towards the desired product and away from side reactions. nih.gov

Table 1: Key Components in Photoredox-Catalyzed Aromatic Fluoroalkylation

| Component | Role | Examples | Citations |

| Photocatalyst | Absorbs visible light and initiates single-electron transfer (SET). | Ruthenium complexes (e.g., [Ru(bpy)3]2+), Iridium complexes, Organic dyes (e.g., Eosin Y), Acridine-based catalysts. | goettingen-research-online.denih.govd-nb.info |

| Fluoroalkyl Source | Provides the fluoroalkyl radical upon reduction or excitation. | Triflyl chloride (CF3SO2Cl), Togni reagents, Perfluoroalkyl iodides (RFI). | goettingen-research-online.deresearchgate.net |

| Aromatic Substrate | The molecule undergoing C-H functionalization. | Unactivated arenes and heteroarenes. | goettingen-research-online.deresearchgate.net |

| Light Source | Provides the energy to excite the photocatalyst. | Household light bulbs, fluorescence lamps, LEDs. | goettingen-research-online.deresearchgate.net |

| Redox Mediator | Can be used to facilitate catalyst recycling and enable novel reactivity. | Silver salts (e.g., AgSbF6), Oxygen (air). | d-nb.info |

Introduction of the Trifluoropropyl Moiety

The introduction of a complete 3,3,3-trifluoropropyl group onto a fluorinated benzene ring presents a multi-faceted challenge. It requires not only the incorporation of the trifluoromethyl group but also the construction of the three-carbon propyl chain at a specific position relative to the fluorine atom. This can be approached by either installing a pre-formed trifluoropropyl unit or by building the chain in a stepwise fashion on the aromatic core.

Trifluoromethylation and perfluoroalkylation of aromatic rings are crucial technologies for synthesizing molecules with unique properties. Photoredox catalysis is a leading method for these transformations due to its mild reaction conditions. researchgate.net A widely used approach for trifluoromethylation is the radical addition of a •CF3 group to arenes. researchgate.net This can be achieved using various trifluoromethyl sources in conjunction with a photocatalyst. goettingen-research-online.de

Similarly, methods exist for the introduction of longer perfluoroalkyl chains (pentafluoroethyl, heptafluoropropyl, etc.). These reactions also often proceed through radical intermediates generated under photoredox or other catalytic conditions.

Table 2: Common Reagents for Photoredox Trifluoromethylation

| Reagent Class | Example | Role | Citations |

| Sulfonyl | Triflyl chloride (CF3SO2Cl) | Generates •CF3 radical via reductive cleavage. | researchgate.net |

| Hypervalent Iodine | Togni reagents | Electrophilic trifluoromethylating agents. | - |

| Iodonium Salts | Umemoto reagents | Electrophilic trifluoromethylating agents. | - |

| Halides | Trifluoroiodomethane (CF3I) | Source of •CF3 radical via reduction. | researchgate.net |

Directly attaching a long-chain alkyl group like the 3,3,3-trifluoropropyl moiety to an aromatic ring using methods such as Friedel-Crafts alkylation is often problematic due to the potential for carbocation rearrangements, which leads to branched, isomerized products instead of the desired straight chain. libretexts.orgmasterorganicchemistry.com

A more reliable and controlled method is the two-step Friedel-Crafts acylation followed by reduction. masterorganicchemistry.com This process involves two distinct stages:

Friedel-Crafts Acylation : The aromatic ring (in this case, fluorobenzene) is reacted with an acyl halide, such as 3,3,3-trifluoropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). masterorganicchemistry.comwikipedia.org This reaction forms a ketone, 1-(2-fluorophenyl)-3,3,3-trifluoropropan-1-one. A key advantage of acylation is that the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. libretexts.orgmasterorganicchemistry.com

Reduction : The carbonyl group (C=O) of the ketone is then reduced to a methylene (B1212753) group (CH2). This can be accomplished using various reduction methods, such as the Wolff-Kishner or Clemmensen reduction, or catalytic hydrogenation. This second step converts the acyl group into the final alkyl chain, yielding the target molecule, this compound. quora.com

Another potential, though more complex, strategy involves transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov This would entail coupling an aryl halide (e.g., 1-bromo-2-fluorobenzene) with an organometallic reagent containing the trifluoropropyl group, such as a (3,3,3-trifluoropropyl)boronic acid or trifluoroborate salt, via a Suzuki-Miyaura coupling. organic-chemistry.org This method offers high selectivity but requires the synthesis of the specific organometallic coupling partner.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing the yield, selectivity, and efficiency of synthetic processes for fluorinated compounds. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents.

For Friedel-Crafts acylations, the choice and amount of Lewis acid catalyst (e.g., AlCl3, FeCl3, or rare earth triflates) are crucial. masterorganicchemistry.comresearchgate.net Some studies have explored solvent-free conditions, which can simplify purification and reduce waste. researchgate.net In photoredox catalysis, the selection of the photocatalyst with the appropriate reduction potential is a critical parameter for ensuring efficient catalyst recycling and high product yield. d-nb.info Other factors, such as the light source intensity and wavelength, also play a significant role. goettingen-research-online.de

The efficiency of these processes can be significantly enhanced by moving from traditional batch reactions to continuous-flow systems. Flow microreactors offer superior control over reaction parameters like temperature and mixing, leading to faster reaction times, higher yields, and improved safety, especially when handling hazardous reagents. mdpi.com

Table 3: Parameters for Optimization in Fluorinated Arene Synthesis

| Parameter | Influence | Considerations | Citations |

| Catalyst | Affects reaction rate, selectivity, and yield. | Lewis acids for Friedel-Crafts; photocatalysts for C-H functionalization; transition metals for cross-coupling. | goettingen-research-online.deresearchgate.net |

| Solvent | Influences solubility, reaction rate, and pathway. | Can range from non-polar to polar; fluorous solvents or solvent-free conditions are also used. | researchgate.net |

| Temperature | Controls reaction kinetics and side-product formation. | Photoredox reactions are often run at room temperature; Friedel-Crafts may require heating. | goettingen-research-online.deresearchgate.net |

| Reagent Stoichiometry | Affects conversion and can prevent side reactions like poly-substitution. | In Friedel-Crafts acylation, stoichiometric amounts of the Lewis acid may be needed. | wikipedia.org |

| Reaction Time | Determines the extent of reaction completion. | Monitored by techniques like TLC or GC-MS to maximize product formation. | - |

| Process Technology | Impacts efficiency, safety, and scalability. | Continuous-flow reactors can offer significant advantages over batch processing. | mdpi.com |

Sustainable Synthesis Considerations in Fluorinated Compound Production

The principles of green chemistry are increasingly important in the synthesis of fluorinated compounds, aiming to reduce environmental impact and improve safety. A primary goal is to move away from hazardous traditional fluorinating agents like elemental fluorine (F2) and towards safer, easier-to-handle reagents. mdpi.comjmu.edu

Modern synthetic methods contribute to sustainability in several ways:

Catalytic Processes : The development of catalytic reactions, including photoredox and transition-metal catalysis, is inherently greener than using stoichiometric amounts of reagents. Catalysts reduce waste by being regenerated and reused. goettingen-research-online.demdpi.com

Energy Efficiency : Photoredox catalysis utilizes visible light as an energy source, often allowing reactions to proceed at room temperature, which is more energy-efficient than methods requiring high heat. goettingen-research-online.de

Atom Economy : Direct C-H functionalization is a highly atom-economical strategy as it avoids the need for pre-installed leaving groups on the aromatic substrate, thus reducing the number of synthetic steps and the amount of waste generated. researchgate.net

Process Intensification : The use of continuous-flow microreactors not only improves efficiency and yield but also enhances safety by containing hazardous reagents and intermediates within a closed system, minimizing operator exposure and the risk of accidental release. mdpi.com

Alternative Solvents and Conditions : Research into using water as a solvent or performing reactions under solvent-free conditions is a key area of green chemistry that minimizes the use of volatile organic compounds (VOCs). researchgate.netmdpi.com

By integrating these considerations, the chemical industry can develop manufacturing processes for compounds like this compound that are not only efficient but also environmentally responsible.

Elucidation of Reaction Mechanisms in the Formation of 1 Fluoro 2 3,3,3 Trifluoropropyl Benzene

Detailed Mechanistic Pathways of Key Transformation Steps

The formation of 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene likely proceeds through an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation type reaction. In this proposed pathway, a pre-functionalized fluorobenzene (B45895) molecule reacts with an electrophilic trifluoropropylating agent.

A plausible mechanistic pathway involves the following key steps:

Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), interacts with a 3,3,3-trifluoropropyl halide (e.g., 3,3,3-trifluoropropyl chloride). This interaction polarizes the C-Cl bond, leading to the formation of a carbocation or a highly polarized complex that acts as the electrophile.

Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring attacks the electrophilic carbon of the trifluoropropyl group. The fluorine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator. Therefore, the attack will preferentially occur at the ortho or para position relative to the fluorine atom. For the formation of the target compound, the attack occurs at the ortho position.

Formation of the Sigma Complex (Arenium Ion): This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring.

Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new trifluoropropyl group. This step restores the aromatic π-system, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

An alternative pathway could involve the reaction of a Grignard reagent derived from 1-bromo-2-fluorobenzene (B92463) with a suitable trifluoropropyl electrophile. However, the Friedel-Crafts alkylation remains a more direct and commonly explored route for such transformations.

Identification and Characterization of Reaction Intermediates

The primary and most critical intermediate in the proposed Friedel-Crafts alkylation mechanism is the sigma complex , or arenium ion . This species is a resonance-stabilized carbocation. For the formation of this compound, the intermediate would be the 2-(3,3,3-trifluoropropyl)-1-fluorocyclohexadienyl cation.

Characteristics of the Sigma Complex:

Structure: It possesses an sp³-hybridized carbon atom in the ring where the trifluoropropyl group has attached, breaking the continuous π-conjugation.

Stability: The positive charge is delocalized over the remaining five sp²-hybridized carbon atoms through resonance, which contributes to its transient stability. The presence of the electron-withdrawing fluorine atom can influence the relative stability of the different resonance structures.

Detection: Direct observation of such intermediates is challenging due to their high reactivity and short lifespan. They are typically characterized using spectroscopic techniques under specialized conditions (e.g., superacid media at low temperatures) or inferred through kinetic and computational studies.

Another key intermediate is the initial electrophile , the 3,3,3-trifluoropropyl cation (CF₃CH₂CH₂⁺) or its complex with the Lewis acid. This primary carbocation is inherently unstable and may be prone to rearrangement. However, the strong electron-withdrawing effect of the CF₃ group can influence its reactivity and stability profile compared to a standard propyl cation.

Kinetic Studies and Rate-Determining Steps Analysis

Kinetic studies are essential for understanding the reaction dynamics. For electrophilic aromatic substitution reactions like the one proposed, the rate law is typically found to be dependent on the concentrations of both the aromatic substrate and the electrophile.

Rate Law: Rate = k[Fluorobenzene][Trifluoropropylating agent][Lewis Acid]

The rate-determining step in the vast majority of electrophilic aromatic substitution reactions is the initial electrophilic attack on the aromatic ring to form the sigma complex. msu.edu This step involves the disruption of the energetically favorable aromatic system and thus has the highest activation energy. The subsequent deprotonation to restore aromaticity is a much faster process. msu.edu

Factors influencing the reaction rate include:

The nucleophilicity of the fluorobenzene.

The electrophilicity of the trifluoropropylating agent.

The concentration and activity of the Lewis acid catalyst.

Table 1: Hypothetical Kinetic Data This interactive table summarizes potential kinetic findings from studies on similar reactions.

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | High | Confirms that the formation of the high-energy sigma complex is the slow step. |

| Pre-exponential Factor (A) | Moderate | Reflects the steric and electronic requirements of the transition state. |

Note: The data in this table is representative of typical Friedel-Crafts alkylations and serves as an illustrative example.

Investigating the Role of Catalysts and Reagents in Reaction Progression

The choice of catalyst and reagents is paramount for the successful synthesis of this compound.

Catalysts (Lewis Acids): The primary role of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃) is to generate the potent electrophile from the alkylating agent. The strength of the Lewis acid can significantly impact the reaction rate. Stronger Lewis acids can increase the rate of reaction but may also promote side reactions such as polyalkylation or isomerization.

Alkylating Reagents: The reagent providing the trifluoropropyl group, such as 3,3,3-trifluoropropyl chloride or bromide, is the other key reactant. Its reactivity is enhanced by the catalyst. The stability of the resulting carbocation is a crucial factor; the electron-withdrawing CF₃ group destabilizes the adjacent carbocation, potentially making the reaction more challenging than standard alkylations.

Table 2: Comparison of Lewis Acid Catalysts in Friedel-Crafts Reactions

| Catalyst | Relative Activity | Common Applications/Limitations |

|---|---|---|

| AlCl₃ | Very High | Highly effective but can cause over-alkylation and rearrangements. |

| FeCl₃ | High | A common and effective, slightly milder alternative to AlCl₃. |

| BF₃ | Moderate | Often used with co-catalysts; good for reactions requiring milder conditions. |

Computational Probing of Transition State Structures and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms where experimental data is scarce. For the formation of this compound, computational studies can model the entire reaction coordinate.

Transition State Analysis:

First Transition State (TS1): This corresponds to the rate-determining step—the attack of the fluorobenzene on the electrophile. Calculations would focus on the geometry of this state, showing the partial formation of the C-C bond and the disruption of the aromatic system. The calculated activation energy for TS1 would be the highest along the reaction pathway. nih.gov

Second Transition State (TS2): This relates to the deprotonation of the sigma complex. It would have a significantly lower activation energy, confirming this step is fast.

Energetics: Computational models can calculate the Gibbs free energy (ΔG) for each step, including reactants, intermediates, transition states, and products. A calculated energy profile would visually confirm that the formation of the sigma complex is the energetic bottleneck of the reaction. Studies on related C-F bond activations show that the transition state for C-F cleavage can have an activation energy of around 23.0 kcal/mol. nih.gov While this is a different reaction, it highlights the energy scales involved in transformations of fluorinated arenes.

Influence of Solvent Effects and Additives on Reaction Selectivity

The solvent plays a critical role in the reaction, primarily by solvating the charged intermediates and transition states.

Solvent Effects:

Polarity: Polar solvents can stabilize the charged sigma complex and the polarized reactant-catalyst complex, potentially increasing the reaction rate. However, many common polar solvents (like water or alcohols) are nucleophilic and would react with the Lewis acid catalyst.

Common Solvents: Therefore, non-polar or moderately polar, non-nucleophilic solvents such as carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or nitrobenzene (B124822) are typically employed for Friedel-Crafts reactions.

Additives: Additives can be used to modulate the activity of the catalyst or to act as proton scavengers, preventing side reactions. For instance, the addition of a mild base could help in the final deprotonation step, although this is not typically necessary as the Lewis acid complex usually fulfills this role. The presence of additives can also influence the ortho/para selectivity by sterically blocking one of the positions or by altering the electronic nature of the catalyst complex.

Advanced Spectroscopic and Analytical Investigations for Mechanistic Insights and Complex Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive picture of the molecule's electronic environment and conformational details can be assembled. Although a specific experimental spectrum for this exact compound is not publicly available, a detailed prediction based on data from closely related structures and established principles of NMR spectroscopy can be provided.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons of the propyl chain. The four protons on the benzene (B151609) ring will appear in the typical aromatic region (δ 7.0-7.5 ppm). Their specific chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of both the fluorine atom and the trifluoropropyl group. The protons on the propyl chain will appear further upfield. The methylene (B1212753) group adjacent to the benzene ring (α-CH₂) would likely appear around δ 2.8-3.0 ppm as a triplet, while the methylene group adjacent to the trifluoromethyl group (β-CH₂) would be shifted further downfield due to the strong deshielding effect of the CF₃ group, likely appearing as a complex multiplet around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The six aromatic carbons will resonate in the δ 115-165 ppm range. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and is expected to be the most downfield of the aromatic signals. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 125-128 ppm and a large ¹JCF coupling constant. rsc.org The carbons of the propyl chain will appear in the aliphatic region (δ 20-40 ppm), with the carbon adjacent to the CF₃ group showing a quartet splitting (²JCCF). rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The spectrum of this compound is expected to show two main signals. The fluorine atom on the aromatic ring would appear as a multiplet in the range of δ -110 to -120 ppm (relative to CFCl₃). The three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group would appear as a triplet around δ -65 to -70 ppm, due to coupling with the adjacent methylene (-CH₂-) protons. rsc.orgazom.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic Protons (4H) | 7.0 - 7.5 | m | - |

| -CH₂-Ar (α-protons, 2H) | 2.8 - 3.0 | t | ³JHH ≈ 7-8 |

| -CH₂-CF₃ (β-protons, 2H) | 2.4 - 2.6 | m (qt) | ³JHH ≈ 7-8, ³JHF ≈ 10-12 |

| Aromatic C-F | 160 - 165 | d | ¹JCF ≈ 240-250 |

| Aromatic C-H | 115 - 135 | m | - |

| Aromatic C-C₃H₄F₃ | 125 - 130 | m | - |

| -CH₂-Ar (α-carbon) | 28 - 32 | t | - |

| -CH₂-CF₃ (β-carbon) | 34 - 38 | q | ²JCF ≈ 28-30 |

| -CF₃ | 125 - 128 | q | ¹JCF ≈ 275-280 |

| Aromatic F | -110 to -120 | m | - |

| -CF₃ | -65 to -70 | t | ³JHF ≈ 10-12 |

Mass Spectrometry (MS) for Reaction Pathway Tracking and Byproduct Identification

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and for identifying potential byproducts in a reaction mixture.

For this compound (C₉H₈F₄), the calculated molecular weight is approximately 192.15 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 192.

The fragmentation pattern would likely be characterized by several key bond cleavages. A common fragmentation pathway for alkylbenzenes is the cleavage of the benzylic C-C bond. This would lead to the loss of a C₂H₂F₃ radical, resulting in a fragment ion. Another prominent fragmentation would be the formation of a tropylium-like ion. Other potential fragmentations include the loss of HF or cleavage within the propyl chain. By monitoring the appearance of the molecular ion of the product and the disappearance of starting materials, mass spectrometry can effectively track the progress of the synthesis. It is also invaluable for identifying the structures of any impurities or byproducts based on their unique mass-to-charge ratios and fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations during Synthesis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to monitor their transformations during a chemical reaction.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its structural features. The synthesis of this compound would likely involve the formation of C-C and C-F bonds, and vibrational spectroscopy can confirm these transformations. For instance, the disappearance of bands related to starting materials and the appearance of new bands for the product would signify a successful reaction.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch (Aromatic) | 1200 - 1250 | IR |

| C-F Stretch (-CF₃) | 1100 - 1200 (strong, broad) | IR |

| C-H Bend (out-of-plane) | 750 - 900 | IR |

Application of X-ray Crystallography for Molecular Geometry and Supramolecular Interactions (if relevant intermediates/related structures are crystallizable)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While this compound is likely a liquid at room temperature, this technique could be applied to crystallizable intermediates or related solid derivatives.

Should a crystalline sample be obtained, X-ray diffraction analysis would reveal the exact conformation of the propyl chain relative to the fluorinated benzene ring. Furthermore, it would provide insight into the supramolecular interactions that govern the crystal packing. In fluorinated organic compounds, weak intermolecular interactions such as C-H···F hydrogen bonds and fluorine-fluorine interactions can play a significant role in the crystal lattice. nih.gov Analysis of the crystal structure of related fluorobenzenes has shown the importance of such interactions in directing the assembly of molecules in the solid state. nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For a volatile and relatively nonpolar compound like this compound, Gas Chromatography (GC) is a particularly suitable method.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent technique for assessing the purity of the final product. A sample is vaporized and passed through a capillary column, and the components are separated based on their boiling points and interactions with the column's stationary phase. A pure sample will ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, which could be starting materials, solvents, or byproducts. GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, allowing for the identification of these impurities. rsc.orgysi.com

For the isolation and purification of this compound on a larger scale, flash column chromatography using silica (B1680970) gel would be the method of choice. The compound would be separated from less polar and more polar impurities by eluting with a suitable solvent system, typically a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate.

Computational and Theoretical Studies of 1 Fluoro 2 3,3,3 Trifluoropropyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine key electronic properties. These calculations are foundational for understanding the molecule's reactivity.

The presence of the highly electronegative fluorine atom on the aromatic ring and the trifluoromethyl group on the propyl side chain are expected to significantly influence the electron density distribution. The fluorine atom on the ring acts as a weak ortho-para director and a deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, which is stronger than its mesomeric electron-donating effect. The trifluoromethyl group is a strong electron-withdrawing group, which further deactivates the ring.

DFT calculations would allow for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. For fluorinated aromatic compounds, the HOMO-LUMO gap is typically widened compared to their non-fluorinated analogs, suggesting increased stability.

Global reactivity descriptors, derived from the conceptual DFT framework, can quantify the reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). It is anticipated that this compound would exhibit a high electronegativity and chemical hardness, characteristic of molecules with multiple fluorine atoms.

An analysis of the Molecular Electrostatic Potential (MESP) surface would reveal the electron-rich and electron-deficient regions of the molecule. The area around the fluorine atom on the benzene (B151609) ring is expected to be electron-rich, making it a potential site for interactions with electrophiles or hydrogen bond donors. Conversely, the trifluoromethyl group would create a significant electron-deficient region.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds (Note: The following data is illustrative and based on typical values for similar fluorinated aromatic compounds, not on direct calculations for the target molecule.)

| Property | Predicted Value Range | Significance |

| HOMO Energy | -7.0 to -8.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.5 to 7.0 eV | Correlates with chemical stability. |

| Dipole Moment | 2.0 to 3.5 D | Reflects the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surfaces of the Molecule

The flexibility of the 3,3,3-trifluoropropyl side chain introduces conformational complexity to this compound. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between different conformers.

The rotation around the C-C bonds of the propyl chain, particularly the bond connecting the chain to the benzene ring and the adjacent C-C bond, will define the potential energy surface (PES). The most stable conformers will be those that minimize steric hindrance and optimize any stabilizing intramolecular interactions. It is expected that the trifluoropropyl group will orient itself to reduce steric clash with the ortho-fluorine atom.

Computational methods, such as relaxed PES scans using DFT or semi-empirical methods, can map out the energy landscape as a function of specific dihedral angles. The results of such an analysis would likely show several local energy minima corresponding to different staggered conformations of the propyl chain. The global minimum energy conformer would be the most populated conformation at equilibrium.

Table 2: Illustrative Conformational Energy Profile for a Substituted Propylbenzene (Note: This table represents a hypothetical energy profile to illustrate the concept of conformational analysis.)

| Conformer | Dihedral Angle (Cring-Cring-Cα-Cβ) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (Global Minimum) |

| Gauche 1 | 60° | 1.2 |

| Eclipsed 1 | 120° | 4.5 (Transition State) |

| Gauche 2 | -60° | 1.2 |

| Eclipsed 2 | 0° | 5.0 (Transition State) |

Investigation of Non-Covalent Interactions Involving the Fluorinated Moieties

The fluorine atoms in this compound are key players in establishing non-covalent interactions, which are crucial for its behavior in condensed phases and its potential interactions with other molecules. uoa.gr These interactions include hydrogen bonding, halogen bonding, and π-stacking.

The fluorine atom on the benzene ring can act as a weak hydrogen bond acceptor. The trifluoromethyl group, while generally considered a poor hydrogen bond acceptor, can participate in other non-covalent interactions. The electron-deficient nature of the fluorinated benzene ring can lead to favorable interactions with electron-rich aromatic systems (anion-π or lone-pair-π interactions). researchgate.netnih.gov

Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components. This would provide a detailed understanding of the nature of the non-covalent bonds formed by this compound. Quantum Theory of Atoms in Molecules (QTAIM) analysis can also identify bond critical points, providing evidence for the existence and strength of these weak interactions.

Molecular Dynamics Simulations for Environmental and Intermolecular Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or in the presence of other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena.

To perform MD simulations, a reliable force field that accurately describes the intramolecular and intermolecular interactions of the molecule is required. For fluorinated organic molecules, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) are often used, sometimes with re-parameterization of specific dihedral or charge parameters to better match quantum mechanical calculations or experimental data.

MD simulations could be used to study the solvation of this compound in various solvents, providing information on its solubility and the structure of the solvent shell around it. Simulations of the pure liquid would yield important thermodynamic properties such as the density, heat of vaporization, and diffusion coefficient. Furthermore, MD simulations are invaluable for studying how this molecule might interact with interfaces, such as a water-air interface or a lipid bilayer, which is relevant for understanding its environmental fate and transport.

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Non-Biological Contexts

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of molecules with their reactivity in non-biological systems. nih.govresearchgate.netnih.gov For a series of related fluorinated aromatic compounds, including this compound, QSRR studies could be developed to predict properties such as reaction rates, equilibrium constants, or chromatographic retention times.

The first step in a QSRR study is the calculation of a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are then used to build a mathematical model that relates a subset of these descriptors to the observed reactivity. nih.gov Such models, once validated, could be used to predict the reactivity of new, untested compounds within the same chemical class. For example, a QSRR model could predict the susceptibility of different fluorinated propylbenzenes to a particular chemical transformation.

Predictive Modeling of Chemical Transformations and Reaction Outcomes

Computational chemistry can be used to model the potential chemical transformations of this compound and predict the outcomes of reactions. This involves calculating the reaction pathways and activation energies for plausible reactions.

For instance, the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution could be modeled. By calculating the energies of the intermediate sigma complexes for substitution at different positions on the ring, the regioselectivity of the reaction can be predicted. The electron-withdrawing nature of both the fluoro and trifluoropropyl groups would likely direct incoming electrophiles to the meta positions relative to the trifluoropropyl group.

Transition state theory, combined with energies from DFT calculations, allows for the prediction of reaction rate constants. These theoretical predictions can guide experimental work by identifying the most promising reaction conditions and predicting the likely product distributions. For complex reaction networks, kinetic modeling can be employed to simulate the time evolution of reactant, intermediate, and product concentrations. Studies on similar molecules, such as trifluoromethyl-4-vinyl-benzene, have successfully used these methods to understand reaction mechanisms and selectivity. nih.gov

Chemical Reactivity and Derivatization of 1 Fluoro 2 3,3,3 Trifluoropropyl Benzene

Electrophilic Aromatic Substitution Reactivity Profile

The reactivity of 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene in electrophilic aromatic substitution (EAS) is dictated by the electronic effects of its two substituents. The fluorine atom and the 3,3,3-trifluoropropyl group both deactivate the aromatic ring towards electrophilic attack, albeit through different mechanisms and with distinct directing effects.

On the other hand, the 3,3,3-trifluoropropyl group is a strongly deactivating meta-director. The powerful electron-withdrawing inductive effect of the terminal trifluoromethyl (CF3) group is transmitted through the propyl chain, significantly reducing the nucleophilicity of the aromatic ring. wikipedia.org This deactivation makes electrophilic substitution reactions more challenging to achieve.

The combined influence of these two groups results in a highly deactivated aromatic system. The regioselectivity of EAS reactions on this molecule is a balance of these directing effects. The fluorine atom directs incoming electrophiles to its ortho and para positions (C6 and C4), while the trifluoropropyl group directs to its meta positions (C3 and C5). The most likely positions for substitution are those that are least deactivated and satisfy the directing effects of both groups to the greatest extent possible. Position 4 is para to the fluorine and meta to the side chain, making it a probable site for substitution. Position 6 is ortho to the fluorine, but may experience steric hindrance from the adjacent trifluoropropyl group. Position 3 is meta to the trifluoropropyl group but also meta to the fluorine, while position 5 is meta to the side chain and ortho to the fluorine. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-Fluoro-4-nitro-2-(3,3,3-trifluoropropyl)benzene |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-1-fluoro-2-(3,3,3-trifluoropropyl)benzene |

| Sulfonation | SO₃ / H₂SO₄ | 4-Fluoro-3-(3,3,3-trifluoropropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely due to strong deactivation |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). byjus.commasterorganicchemistry.comlibretexts.org

In this molecule, the 3,3,3-trifluoropropyl group, being strongly electron-withdrawing, significantly activates the aromatic ring for nucleophilic attack. byjus.com Its position ortho to the fluorine atom is particularly effective at stabilizing the intermediate formed when a nucleophile attacks the carbon bearing the fluorine. The fluorine atom itself is an excellent leaving group in SNAr reactions. masterorganicchemistry.com This electronic setup makes the C1 position highly susceptible to substitution by a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. core.ac.uk First, the nucleophile adds to the carbon atom attached to the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. In the second step, the fluorine atom is eliminated as a fluoride (B91410) ion, restoring the aromaticity of the ring. This pathway allows for the introduction of various functional groups at the C1 position.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Amine | Ammonia (NH₃), Alkylamine (RNH₂) | Aniline (B41778) derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

| Azide (B81097) | Sodium azide (NaN₃) | Aryl azide |

Functionalization of the Trifluoropropyl Side Chain

The 3,3,3-trifluoropropyl side chain offers further opportunities for derivatization, primarily through reactions involving its C-H bonds. The terminal trifluoromethyl (CF3) group is generally very stable and its C-F bonds are not easily cleaved.

The side chain possesses two methylene (B1212753) groups (-CH2-), one benzylic (adjacent to the aromatic ring) and the other adjacent to the CF3 group. The benzylic C-H bonds are typically more reactive towards radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.orgthemasterchemistry.com Therefore, reactions such as radical halogenation (e.g., with N-bromosuccinimide) would be expected to occur selectively at the benzylic position.

The methylene group adjacent to the CF3 group experiences a strong electron-withdrawing effect, which can increase the acidity of its protons, potentially allowing for deprotonation with a strong base followed by reaction with an electrophile. However, this same inductive effect would deactivate this position towards electrophilic attack on the C-H bonds themselves.

C-F Bond Activation and Subsequent Chemical Transformations

Recent advances in catalysis have enabled the activation of otherwise inert C-F bonds, opening up new avenues for the functionalization of fluorinated molecules like this compound. nih.govmdpi.com

Aryl C-F Bond Activation: The C-F bond on the aromatic ring is the strongest single bond to carbon, and its cleavage typically requires transition metal catalysis. mdpi.comnih.govresearchgate.net Complexes of nickel, palladium, or other metals can facilitate the oxidative addition into the aryl C-F bond, allowing for subsequent cross-coupling reactions. mdpi.comnih.gov This approach can be used to replace the fluorine atom with other functional groups, offering an alternative to SNAr pathways, particularly for nucleophiles that are incompatible with SNAr conditions.

Trifluoromethyl Group C-F Bond Activation: The C-F bonds of the trifluoromethyl group can also be selectively activated. rsc.orgnih.gov Notably, methods for the catalytic reductive activation of a single C-F bond in ArCF3 groups have been developed to yield difluoroalkyl arenes (ArCF2H). rsc.org These transformations often proceed through radical intermediates generated via photoredox catalysis or with low-valent metal complexes. nih.govnih.gov The resulting difluorobenzyl species can be trapped with various reagents to introduce new functional groups, effectively using the CF3 group as a synthetic handle for diversification. nih.gov

Regioselectivity and Stereochemical Control in Further Derivatizations

Achieving regioselectivity and stereochemical control is crucial for the efficient synthesis of complex molecules from this compound. wikipedia.org

Regioselectivity:

In electrophilic aromatic substitution , the regioselectivity is a complex outcome of the competing directing effects of the deactivating ortho, para-directing fluorine and the deactivating meta-directing trifluoropropyl group, as discussed in section 6.1. pressbooks.publibretexts.org

Nucleophilic aromatic substitution is highly regioselective, occurring exclusively at the carbon atom bearing the fluorine leaving group, which is activated by the ortho-trifluoropropyl group. byjus.com

Side-chain functionalization would likely show high regioselectivity for the benzylic position under radical conditions. libretexts.org

C-F bond activation can also be regioselective. For the trifluoromethyl group, mono-defluorination is a known selective process. rsc.org

Stereochemical Control: Stereochemical control would become a factor in derivatizations that create a new chiral center. For instance, if the functionalization of the trifluoropropyl side chain at the benzylic position were carried out using a chiral catalyst or reagent, it could lead to the formation of a specific enantiomer or diastereomer. Similarly, certain C-F activation/functionalization reactions on the CF3 group that result in a new chiral center could be controlled through asymmetric catalysis. However, achieving high levels of stereocontrol in such reactions remains a significant synthetic challenge.

Utility as a Versatile Building Block in Complex Chemical Syntheses

The incorporation of fluorine-containing groups is a widely used strategy in the design of pharmaceuticals and agrochemicals to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Consequently, molecules like this compound are valuable fluorinated building blocks for the synthesis of complex, biologically active compounds. nih.govresearchgate.netresearchgate.net

The distinct reactivity at different sites of the molecule provides multiple handles for synthetic elaboration:

The fluorine atom can be substituted via SNAr to introduce a variety of nucleophiles.

The aromatic ring can undergo EAS , albeit with reduced reactivity, to introduce further substituents.

The trifluoropropyl side chain can be functionalized, for example, at the benzylic position.

Both the aryl and alkyl C-F bonds can be activated and transformed using modern catalytic methods.

This multi-faceted reactivity allows for diverse synthetic strategies, enabling the construction of complex molecular architectures from a relatively simple starting material. Its use as a building block provides a direct route to introduce both an aromatic fluorine atom and a trifluoropropyl group, motifs that are increasingly prevalent in modern drug discovery. nih.gov

Exploration of Advanced Material Science and Specialized Chemical Applications

Integration into Fluorinated Polymeric Materials and Copolymers

The incorporation of fluorinated monomers into polymer backbones is a well-established strategy for imparting desirable properties such as low surface energy, high thermal stability, and chemical inertness. The structure of 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene suggests its potential as a monomer or a comonomer in the synthesis of advanced fluorinated polymers.

The presence of the aromatic ring could be functionalized to enable polymerization, for example, through the introduction of a vinyl or other polymerizable group. The resulting polymer would benefit from the combined effects of the fluoro and trifluoropropyl groups. The trifluoromethyl (CF3) group is known for its strong electron-withdrawing nature and its contribution to hydrophobicity and oleophobicity.

Potential Properties of Polymers Incorporating this compound:

| Property | Anticipated Influence of the Monomer |

| Thermal Stability | The strong carbon-fluorine bonds would likely enhance the thermal degradation temperature of the polymer. |

| Chemical Resistance | The fluorinated moieties would provide a protective barrier against chemical attack from solvents, acids, and bases. |

| Dielectric Constant | The introduction of fluorine typically lowers the dielectric constant, making such polymers candidates for microelectronics applications. |

| Refractive Index | Fluorinated polymers generally exhibit a low refractive index, which is advantageous for optical applications. |

| Surface Energy | The trifluoropropyl group would significantly lower the surface energy, leading to materials with excellent water and oil repellency. |

Potential as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The field of catalysis often relies on the design of sophisticated ligands that can tune the electronic and steric properties of a metal center, thereby controlling the activity and selectivity of a catalytic reaction. The aromatic ring of this compound serves as a scaffold that can be functionalized to create novel ligands.

For instance, ortho-lithiation directed by the fluorine atom could allow for the introduction of phosphine (B1218219), amine, or other coordinating groups. The electronic properties of such a ligand would be significantly influenced by both the fluorine atom and the trifluoropropyl group. The strong electron-withdrawing nature of these substituents would make the resulting ligand a poor electron donor, which could be beneficial in certain catalytic cycles, such as those involving oxidative addition.

Potential Catalytic Applications of Ligands Derived from this compound:

| Catalytic Reaction | Potential Role of the Ligand |

| Cross-Coupling Reactions | Tuning the electron density at the metal center to facilitate reductive elimination. |

| Hydrogenation | Influencing the chemo- and enantioselectivity of the reaction. |

| Polymerization | Controlling the rate and stereochemistry of monomer insertion. |

The development of cooperative catalysis involving gold and chiral Brønsted acids for the functionalization of alkyl benzene (B151609) derivatives highlights the ongoing interest in designing catalysts for specific transformations of substituted aromatics. dss.go.th Ligands derived from this compound could offer a unique electronic and steric profile for such advanced catalytic systems.

Application in Electronic and Optoelectronic Devices as a Functional Component

Fluorinated materials are increasingly used in the fabrication of electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into organic semiconductors can modulate their energy levels (HOMO and LUMO), improve their charge transport properties, and enhance their ambient stability.

The combination of a fluoro and a trifluoropropyl group in this compound makes it an interesting candidate for investigation as a functional component in such devices. The electron-withdrawing nature of the substituents would likely lower both the HOMO and LUMO energy levels, which could facilitate electron injection and transport.

Theoretical studies on the optoelectronic properties of substituted benzene and other aromatic derivatives have shown a clear relationship between molecular structure and electronic behavior. While specific computational data for this compound is not available, it is plausible that its derivatives could be designed to exhibit specific charge transport or emissive properties.

Potential Roles in Electronic and Optoelectronic Devices:

| Device Type | Potential Function of this compound Derivative |

| OLEDs | As an electron transport material or a host for emissive dopants. |

| OFETs | As a p-type or n-type semiconductor, depending on further functionalization. |

| Organic Photovoltaics | As a component in the acceptor material to tune energy levels. |

Role in Advanced Solvents and Specialty Fluids Research

The unique physical properties of fluorinated compounds, such as low surface tension, high density, and often low flammability, make them suitable for use as specialty solvents and fluids. These are often employed in applications where conventional solvents are inadequate, such as in high-temperature reactions, for dissolving fluorinated polymers, or as heat transfer fluids.

This compound, with its combination of a polar C-F bond and a nonpolar hydrocarbon backbone, is expected to exhibit unique solvency characteristics. The trifluoropropyl group would contribute to its ability to dissolve other fluorinated compounds.

Anticipated Properties as a Specialty Fluid:

| Property | Expected Characteristic |

| Boiling Point | Likely to be higher than non-fluorinated analogues due to increased molecular weight and polarity. |

| Density | Expected to be higher than corresponding hydrocarbon solvents. |

| Surface Tension | Expected to be significantly lower than conventional organic solvents. |

| Thermal Stability | The C-F bonds would impart high thermal stability. |

Research into new fluorinated materials for use in areas such as catalysis and environmental protection often relies on the development of novel solvents and reaction media that can facilitate these processes. The specific properties of this compound would need to be experimentally determined to assess its suitability for such applications.

Development as a Component in High-Performance Coatings and Surfactants

The low surface energy of fluorinated compounds is a key attribute that is exploited in the formulation of high-performance coatings and surfactants. These materials are used to create surfaces that are water-repellent (hydrophobic), oil-repellent (oleophobic), and resistant to staining and soiling.

The incorporation of this compound into a coating formulation, either as a reactive component of the binder or as an additive, could significantly lower the surface energy of the cured coating. The trifluoropropyl group, in particular, is highly effective at creating a low-energy surface.

In the realm of surfactants, the molecule could be functionalized with a hydrophilic head group to create an amphiphilic structure. The fluorinated portion would act as the hydrophobic and oleophobic tail. Anionic surfactants with short fluoroalkyl groups have been synthesized and shown to exhibit low critical micelle concentrations and significantly reduce the surface tension of water.

Potential Performance in Coatings and Surfactants:

| Application | Expected Benefit |

| Protective Coatings | Enhanced hydrophobicity and oleophobicity, leading to improved anti-graffiti and easy-to-clean properties. |

| Surfactants | Effective reduction of surface tension in aqueous solutions, with potential applications in emulsification, foaming, and wetting. |

The relationship between the chemical structure of fluorinated compounds and their surface-active properties is a subject of ongoing research, with the aim of developing more effective and environmentally benign surfactants and coating additives.

Emerging Research Directions and Future Challenges

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The synthesis and derivatization of fluorinated compounds are traditionally reliant on harsh reagents and conditions. However, the principles of green chemistry are increasingly guiding new research paths to mitigate environmental impact. acs.org For a molecule like 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene, this involves developing methods that are safer, more energy-efficient, and utilize less hazardous materials. researchgate.net

Key research areas include:

Safer Fluorinating Agents: A significant challenge is the reliance on fluorine sources derived from hazardous hydrofluoric acid (HF). acs.orgbohrium.com Research is focused on developing and utilizing bench-stable, solid fluorinating reagents that are safer to handle and transport. chinesechemsoc.org

Catalytic Methods: Moving from stoichiometric to catalytic processes reduces waste and improves atom economy. This includes exploring enzymatic approaches, which offer high selectivity under mild, aqueous conditions, representing a promising frontier for fluorinated compound synthesis. the-innovation.orgnih.gov

Sustainable Solvents: The use of alternative solvents, such as ionic liquids or supercritical fluids, is being investigated to replace volatile organic compounds commonly used in synthesis. mdpi.com

By-product Minimization: Recent breakthroughs, such as new processes for synthesizing sulfonyl fluorides that yield only non-toxic salts as by-products, exemplify the trend towards cleaner chemical conversions that could be adapted for related syntheses. eurekalert.orgsciencedaily.com

A comparative table of traditional versus green approaches highlights this shift:

| Aspect | Traditional Approaches | Green Chemistry Approaches |

|---|---|---|

| Fluorine Source | Elemental Fluorine (F2), Anhydrous HF | Metal Fluoride (B91410) Salts, Electrophilic N-F reagents (e.g., Selectfluor) chinesechemsoc.orgnottingham.ac.uk |

| Catalysis | Often stoichiometric reagents | Transition-metal catalysis, Biocatalysis (e.g., enzymes) nih.gov |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids |

| By-products | Often toxic and difficult to manage | Benign salts (e.g., NaCl, KCl), recyclable materials eurekalert.orgsciencedaily.com |

Discovery of Novel Reactivity Patterns and Transformation Pathways

Understanding and exploiting the unique reactivity of this compound is crucial for creating new molecular architectures. The molecule features two distinct types of C-F bonds: a strong, relatively inert aromatic C-F bond and the highly stable C-F bonds of the trifluoromethyl group. Research is focused on discovering new ways to selectively functionalize the molecule.

Emerging areas of investigation include:

Radical-Mediated Reactions: The use of radical chemistry offers a mild and powerful method for activating C-F bonds, which are traditionally resistant to cleavage. rsc.org Photocatalysis, in particular, has enabled the fluorination and difluorination of C-H bonds under visible light, a strategy that could be applied to derivatize the propyl chain or other positions on the benzene (B151609) ring. cas.cn

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Transition metal-catalyzed C-H activation protocols could enable the introduction of new functional groups onto the aromatic ring ortho or meta to the existing substituents, bypassing the need for pre-functionalized starting materials. cas.cn

Advancement in Catalytic Systems for Selective C-F and C-C Bond Formation

The selective activation and transformation of C-F bonds is a central challenge in organofluorine chemistry. mdpi.com For this compound, a key goal is to develop catalytic systems that can distinguish between the aromatic C-F bond and the aliphatic C-F bonds, or that can facilitate C-C bond formation at other positions without disturbing the fluorine substituents.

Selective Aromatic C-F Activation: While challenging, the activation of aromatic C-F bonds for cross-coupling reactions is a highly desirable transformation. mdpi.com Catalytic systems based on nickel and palladium have shown promise in coupling fluoroaromatics with various partners. mdpi.comresearchgate.net The challenge lies in achieving this selectively in the presence of the CF3 group.

Trifluoromethyl Group Transformations: Methods for the catalytic reduction of an Ar-CF3 group to Ar-CF2H have been developed, allowing for the diversification of trifluoromethyl arenes. nih.govrsc.org Applying such a strategy to the subject compound could generate a new family of derivatives with altered electronic properties.

Frustrated Lewis Pairs (FLP): FLP chemistry is emerging as a metal-free alternative for activating strong chemical bonds, including C-F bonds. mdpi.com This approach could offer new, selective pathways for the functionalization of polyfluorinated compounds.

Addressing Scalability and Industrial Feasibility Challenges

Transitioning a synthetic route from the laboratory to an industrial scale presents significant hurdles, particularly for fluorinated compounds. researchgate.net The primary source of fluorine for all syntheses is calcium fluoride (fluorspar), which is converted to HF, a challenging and hazardous material to handle at a large scale. acs.orgcas.cn

Key industrial challenges include:

Raw Material Supply Chain: The supply chain for fluorinated raw materials can be unstable, influenced by mining output and stringent environmental policies. acs.orgresearchgate.net

Process Safety and Cost: Many fluorination methods are not cost-effective or practical for large-scale production due to expensive reagents, high energy consumption, or safety concerns. researchgate.netspringernature.com The Halex process, a nucleophilic aromatic substitution method, is used industrially for some fluoroaromatics but may not be suitable for all substitution patterns. wikipedia.org

Continuous Manufacturing: The adoption of continuous flow processes is seen as a solution to many scalability issues, offering better control over reaction conditions and improved safety. google.comepo.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automation are transforming chemical synthesis by enabling safer, more efficient, and reproducible production. nih.gov For fluorination reactions, which are often highly exothermic, flow reactors offer superior heat transfer and temperature control compared to batch reactors, minimizing the risk of runaway reactions. nih.govijprajournal.com

Enhanced Safety and Control: Flow chemistry allows for the handling of hazardous reagents and unstable intermediates in small, controlled volumes, significantly improving process safety. ijprajournal.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the complex re-optimization required for batch processes. researchgate.net

Automation and High-Throughput Screening: Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery of new derivatives of this compound by rapidly preparing and screening libraries of related compounds. This is particularly well-established in the synthesis of 18F-labeled radiotracers for PET imaging, where automated modules are standard. nih.govresearchgate.net

The benefits of flow chemistry are summarized below:

| Feature | Advantage in Fluorine Chemistry | Reference |

|---|---|---|

| Superior Heat Transfer | Safely control highly exothermic fluorination reactions. | nih.gov |

| Precise Control | Improves reaction efficiency, yield, and reproducibility. | ijprajournal.com |